

# Anhydromevalonyl-CoA: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: anhydromevalonyl-CoA

Cat. No.: B15551496

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## Introduction

**Anhydromevalonyl-CoA** is a key metabolic intermediate found in fungi, notably in the genus *Aspergillus*. It is formally the condensation product of the thiol group of coenzyme A and the carboxyl group of anhydromevalonic acid.[1] As a hydroxy fatty acyl-CoA, it plays a significant role as a coenzyme in specific biosynthetic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, biosynthesis, and relevant experimental methodologies for the study of **anhydromevalonyl-CoA**.

## Chemical Structure and Properties

**Anhydromevalonyl-CoA** is a complex molecule comprising an anhydromevalonate moiety linked to a coenzyme A molecule via a thioester bond.

Chemical Structure:

Figure 1: Chemical structure of **anhydromevalonyl-CoA**.

Physicochemical Properties:

The following table summarizes the key computed physicochemical properties of **anhydromevalonyl-CoA**. Experimental data for many of these properties are not readily available in the literature.

Property	Value	Source
Molecular Formula	C27H44N7O18P3S	<a href="#">[1]</a>
Molecular Weight	879.7 g/mol	<a href="#">[1]</a>
IUPAC Name	S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-5-hydroxy-3-methylpent-2-enethioate	<a href="#">[1]</a>
CAS Number	Not available	
ChEBI ID	CHEBI:133870	<a href="#">[1]</a>
PubChem CID	122391321	
Computed XLogP3	-5.0	
Computed Hydrogen Bond Donor Count	12	
Computed Hydrogen Bond Acceptor Count	25	
Computed Rotatable Bond Count	20	
Computed Exact Mass	879.16763975	
Computed Monoisotopic Mass	879.16763975	
Computed Topological Polar Surface Area	409 Å²	

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Computed Heavy Atom Count 56

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## Biological Role and Signaling Pathway

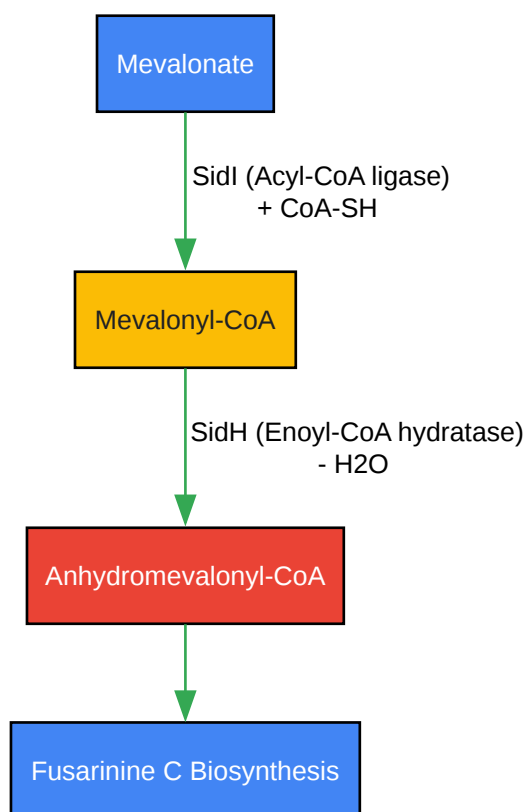
**Anhydromevalonyl-CoA** is a crucial intermediate in the biosynthesis of certain siderophores in *Aspergillus fumigatus*, a pathogenic fungus. Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to acquire iron from their environment. Specifically, **anhydromevalonyl-CoA** is a precursor for the synthesis of fusarinine C, which is then acetylated to form the siderophore triacetylfusarinine C (TAFC).

The biosynthesis of **anhydromevalonyl-CoA** is directly linked to the mevalonate pathway, which is also responsible for the production of ergosterol, an essential component of fungal cell membranes. This connection highlights a critical metabolic branch point in *Aspergillus*.

The biosynthetic pathway for **anhydromevalonyl-CoA** from mevalonate involves two key enzymatic steps:

- **CoA-esterification:** Mevalonate is first activated by the addition of Coenzyme A, a reaction catalyzed by an acyl-CoA ligase, SidI.
- **Dehydration:** The resulting mevalonyl-CoA is then dehydrated by an enoyl-CoA hydratase, SidH, to form **anhydromevalonyl-CoA**.

This pathway is depicted in the following diagram:



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Figure 2: Biosynthesis of **anhydromevalonyl-CoA** in *Aspergillus fumigatus*.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **anhydromevalonyl-CoA** are not explicitly available in the literature. However, based on established methods for related acyl-CoA compounds and the synthesis of its precursor, anhydromevalonic acid, the following methodologies can be adapted.

## Chemo-enzymatic Synthesis of Anhydromevalonyl-CoA

A plausible route for the synthesis of **anhydromevalonyl-CoA** would involve the chemical synthesis of trans-anhydromevalonic acid followed by its enzymatic conversion to the CoA thioester.

### 1. Synthesis of trans-Anhydromevalonic Acid:

The synthesis of trans-anhydromevalonic acid has been reported in the literature. A general approach involves:

- Starting Material: A suitable protected precursor such as tert-butyl 3-oxo-5-((triisopropylsilyl)oxy)pentanoate.
- Key Steps:
  - Z-vinylosylation of the starting material.
  - Negishi cross-coupling reaction with dimethylzinc ( $\text{Me}_2\text{Zn}$ ) to introduce the methyl group stereoselectively.
  - Deprotection of the silyl and tert-butyl groups to yield trans-anhydromevalonic acid.
- Purification: The final product can be purified by column chromatography.

## 2. Enzymatic Conversion to **Anhydromevalonyl-CoA**:

The synthesized trans-anhydromevalonic acid can be converted to its CoA derivative using an appropriate acyl-CoA ligase. The enzyme SidI from *A. fumigatus* would be the ideal catalyst.

- Enzyme Expression and Purification: The gene encoding SidI can be cloned and expressed in a suitable host, such as *E. coli*, and the recombinant protein purified using standard chromatographic techniques.
- Reaction Conditions:
  - Reaction Mixture: A buffered solution (e.g., Tris-HCl or phosphate buffer, pH 7.5-8.0) containing trans-anhydromevalonic acid, Coenzyme A (lithium salt), ATP, and  $\text{MgCl}_2$ .
  - Enzyme: Purified SidI enzyme.
  - Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme (e.g., 30-37 °C) for a sufficient duration (e.g., 1-4 hours).
- Monitoring and Purification: The reaction progress can be monitored by HPLC. The resulting **anhydromevalonyl-CoA** can be purified using reversed-phase HPLC.

## Analytical Methodologies

### 1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS):

This is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.

- **Sample Preparation:** Extraction of acyl-CoAs from cell or tissue samples is typically performed using acidic conditions (e.g., 10% trichloroacetic acid) to precipitate proteins and stabilize the CoA thioesters. The extract is then neutralized and can be further purified by solid-phase extraction.
- **Chromatography:** Reversed-phase chromatography (e.g., C18 column) is used to separate **anhydromevalonyl-CoA** from other metabolites. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., ammonium acetate) is often employed.
- **Mass Spectrometry:** Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved by selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), tracking the specific precursor-to-product ion transitions for **anhydromevalonyl-CoA** and an appropriate internal standard (e.g., a stable isotope-labeled version).

### 2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR can be used for structural confirmation and quantification of **anhydromevalonyl-CoA**, particularly in purified samples.

- **Sample Preparation:** The purified compound is dissolved in a suitable deuterated solvent (e.g., D<sub>2</sub>O).
- **Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to assign the signals and confirm the structure.
- **Quantitative NMR (qNMR):** With the use of an internal standard of known concentration, the absolute amount of **anhydromevalonyl-CoA** can be determined.

## Conclusion

**Anhydromevalonyl-CoA** is an important metabolite at the intersection of primary and secondary metabolism in *Aspergillus*. Its biosynthesis from the mevalonate pathway highlights a key regulatory point in fungal physiology. While specific experimental data for this compound remains scarce, the methodologies outlined in this guide, adapted from related molecules, provide a solid foundation for researchers and drug development professionals to further investigate its role and potential as a therapeutic target. The continued exploration of fungal metabolic pathways will undoubtedly shed more light on the significance of **anhydromevalonyl-CoA** and other unique metabolites.

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## References

- 1. anhydromevalonyl-CoA | C<sub>27</sub>H<sub>44</sub>N<sub>7</sub>O<sub>18</sub>P<sub>3</sub>S | CID 122391321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Anhydromevalonyl-CoA: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15551496#anhydromevalonyl-coa-chemical-structure-and-properties]

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